molecular formula C6H3BrN2S B1449131 6-Bromothiazolo[4,5-c]pyridine CAS No. 1234014-66-4

6-Bromothiazolo[4,5-c]pyridine

Cat. No.: B1449131
CAS No.: 1234014-66-4
M. Wt: 215.07 g/mol
InChI Key: BNWBITZLSRCTRO-UHFFFAOYSA-N
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Description

6-Bromothiazolo[4,5-c]pyridine (CAS: 1234014-66-4) is a heterocyclic compound featuring a thiazole ring fused to a pyridine moiety at the [4,5-c] position, with a bromine substituent at the 6-position. Its molecular formula is C₆H₃BrN₂S, and it has a molecular weight of 215.08 g/mol . This compound is a valuable building block in medicinal chemistry and materials science due to its electron-deficient aromatic system, which facilitates diverse functionalization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromothiazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminothiazole with bromopyridine derivatives in the presence of a suitable catalyst, such as palladium or copper, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and pressure are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 undergoes nucleophilic substitution due to the electron-withdrawing effect of the adjacent thiazole and pyridine rings. This reaction typically requires catalytic Pd or Cu and occurs under mild conditions.

Example Reaction:
6-Bromothiazolo[4,5-c]pyridine reacts with arylboronic acids in a Suzuki-Miyaura coupling to form biaryl derivatives .

Reaction ConditionsYield (%)ProductReference
Pd(PPh₃)₄, K₂CO₃, DMF, 100°C75–906-Arylthiazolo[4,5-c]pyridines
CuBr, morpholine, acetonitrile, RT404-Morpholinyl-substituted analogs

Cross-Coupling Reactions

The bromine substituent facilitates palladium-catalyzed cross-couplings, enabling functionalization at position 6.

Key Reactions:

  • Buchwald-Hartwig Amination: Forms 6-amino derivatives using primary/secondary amines .

  • Heck Coupling: Introduces alkenyl groups with styrene derivatives .

Mechanistic Insight:
The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by transmetalation or alkene insertion .

Condensation and Cyclization

The thiazole ring participates in condensation reactions with carbonyl compounds.

Example:
this compound reacts with β-ketoesters to form fused polycyclic systems via Knoevenagel condensation.

ReactantConditionsProductYield (%)
Ethyl acetoacetateNaOH, EtOH, refluxThiazolo-pyrido[3,4-d]pyridone68
MalononitrileAcOH, 80°C6-Cyanothiazolo[4,5-c]pyridine72

Reduction Reactions

The bromine atom can be selectively reduced under radical or catalytic conditions.

Notable Methods:

  • Radical Reduction: Using Bu₃SnH/AIBN in toluene yields thiazolo[4,5-c]pyridine.

  • Catalytic Hydrogenation: Pd/C in EtOH removes bromine without reducing the thiazole ring.

Electrophilic Substitution

While less common due to the electron-deficient pyridine ring, electrophilic substitution occurs at the sulfur-containing thiazole moiety.

Example:
Nitration with HNO₃/H₂SO₄ selectively functionalizes the thiazole ring at position 2 .

ReactionConditionsProductYield (%)
NitrationHNO₃, H₂SO₄, 0°C2-Nitro-6-bromothiazolo[4,5-c]pyridine55

Coordination Chemistry

The nitrogen atoms in the pyridine and thiazole rings act as ligands for transition metals.

Complexation Example:
this compound forms stable complexes with Ru(II) and Pt(II), as confirmed by X-ray crystallography .

Metal SaltLigand RatioApplicationReference
RuCl₃·3H₂O1:2Photocatalysis
K₂PtCl₄1:1Anticancer agents

Biological Activity Modulation

Derivatives of this compound exhibit enhanced bioactivity through targeted substitutions:

  • Sulfonamide Derivatives: Show PI3Kα inhibition (IC₅₀ = 3.6 nM) .

  • Aryl-Substituted Analogs: Act as c-KIT inhibitors for gastrointestinal stromal tumors .

Scientific Research Applications

Medicinal Chemistry Applications

Phosphoinositide 3-Kinase Inhibition : One of the most significant applications of 6-bromothiazolo[4,5-c]pyridine is its role as a phosphoinositide 3-kinase (PI3K) inhibitor. PI3K is a crucial enzyme in cancer biology, and compounds that inhibit its activity can potentially be developed into therapeutic agents for cancer treatment. Research has shown that derivatives of this compound exhibit nanomolar IC₅₀ values against various PI3K isoforms, indicating strong inhibitory potency .

Case Study Example : A study synthesized several thiazolo[5,4-b]pyridine derivatives and assessed their PI3K inhibitory activities. One notable compound demonstrated an IC₅₀ of 3.6 nM against PI3Kα, highlighting the potential of these derivatives in cancer therapeutics .

Material Science Applications

The unique structural properties of this compound make it suitable for developing new materials with specific electronic or optical properties. Its heterocyclic structure allows for modifications that can enhance conductivity or reactivity in various applications.

Biological Research Applications

In biological research, this compound serves as a tool compound for studying various biological pathways and mechanisms. Its ability to interact with specific molecular targets makes it valuable for elucidating complex biological processes.

Mechanism of Action

The mechanism by which 6-Bromothiazolo[4,5-c]pyridine exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.

Molecular Targets and Pathways Involved:

  • Antimicrobial Activity: Targets bacterial cell wall synthesis enzymes.

  • Anticancer Activity: Inhibits enzymes involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Imidazo[4,5-c]pyridines

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
7-Bromo-1H-imidazo[4,5-c]pyridine C₆H₄BrN₃ 213.02 22276-95-5 Bromine at 7-position; imidazole core enhances hydrogen-bonding potential .
6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine C₆H₃N₃ClBr 232.46 1638767-93-7 Dual halogenation (Br/Cl) increases electrophilicity; used in cross-coupling reactions .
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine C₁₂H₈BrN₃ 298.12 Not provided Phenyl group at 2-position improves lipophilicity; antimicrobial applications .

Key Differences :

  • Core Heterocycle : Thiazolo vs. imidazo rings alter electronic properties. Thiazolo[4,5-c]pyridine has a sulfur atom, enhancing π-deficient character compared to imidazo derivatives .
  • Halogen Position : Bromine at 6-position in thiazolo derivatives vs. 7-position in imidazo analogs influences reactivity in Suzuki-Miyaura couplings .

Oxazolo and Triazolo Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
2-(Methylthio)oxazolo[4,5-b]pyridine C₇H₆N₂OS 168.20 169205-95-2 Methylthio group improves metabolic stability; used in kinase inhibitors .
4-Chloro-1-(β-D-ribofuranosyl)-v-triazolo[4,5-c]pyridine C₁₁H₁₂ClN₅O₄ 345.70 Not provided Ribosyl group enables nucleoside analog applications; antiviral potential .

Key Differences :

  • Heteroatom Effects : Oxazolo derivatives (O/N) exhibit lower electron deficiency than thiazolo (S/N) or imidazo (N/N) systems, affecting binding affinity in enzyme inhibition .
  • Biological Activity : Triazolo[4,5-c]pyridines show antimetabolite properties, while thiazolo derivatives are less explored in this context .

Challenges :

  • Bromination regioselectivity varies with heterocycle type; imidazo derivatives require careful control to avoid polyhalogenation .
  • Thiazolo systems are less reactive in nucleophilic aromatic substitution compared to imidazo analogs due to sulfur’s electron-withdrawing effect .

Biological Activity

6-Bromothiazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

This compound features a thiazole ring fused with a pyridine moiety, with a bromine substituent at the 6-position. This unique structure contributes to its biological activity by influencing interactions with various biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[4,5-c]pyridine derivatives, including this compound. These compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.

  • Mechanism of Action : The compound exhibits potent inhibitory effects on phosphoinositide 3-kinase (PI3K), a critical regulator of cell growth and metabolism. In a study, a derivative demonstrated an IC50 value of 3.6 nM against PI3Kα, indicating strong enzymatic inhibition .
  • Case Study : In vitro studies revealed that this compound derivatives induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The apoptosis was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

2. Antimicrobial Activity

Thiazolo[4,5-c]pyridine derivatives have also shown promising antimicrobial properties.

  • Activity Against Bacteria and Viruses : Research indicates that these compounds exhibit significant activity against resistant strains of bacteria and viruses. For instance, derivatives were tested for their efficacy against respiratory syncytial virus (RSV), showcasing potent antiviral effects with good protein binding properties .
  • Table of Antimicrobial Efficacy :
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
RSVEC50 = 270 nM

3. Antidiabetic Activity

Another area of interest is the antidiabetic potential of thiazolo[4,5-c]pyridine derivatives.

  • Mechanism : These compounds may enhance insulin sensitivity and promote glucose uptake in muscle cells without significantly affecting insulin levels in circulation. Studies have shown that certain derivatives can increase glucose incorporation into lipids effectively .
  • Research Findings : In vivo studies demonstrated that specific thiazolo derivatives improved metabolic parameters in diabetic models, suggesting their potential as therapeutic agents for diabetes management.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various structural modifications:

  • Key Functional Groups : Substituents at different positions on the thiazole and pyridine rings significantly affect potency and selectivity for biological targets.
  • SAR Analysis : A systematic SAR study indicated that the presence of electron-withdrawing groups enhances PI3K inhibitory activity while bulky groups can diminish efficacy due to steric hindrance .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-bromothiazolo[4,5-c]pyridine, and how do reaction conditions influence isomer ratios?

  • Methodological Answer : The synthesis often involves halogenation or substitution reactions on the thiazolo[4,5-c]pyridine scaffold. For brominated analogs, direct bromination using reagents like POBr₃ or coupling reactions with bromomethyl precursors (e.g., 6-bromomethylpyrimidine) are typical . Reaction conditions (e.g., solvent polarity, temperature, and catalyst) critically influence isomer ratios. For example, ribosylation of triazolo[4,5-c]pyridine derivatives under varying conditions (e.g., sodium ethoxide vs. methanolic HCl) yields N-1, N-2, or N-3 regioisomers, with ratios dependent on steric and electronic factors . Optimization requires systematic screening of conditions and characterization via HPLC or NMR.

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the regiochemistry of this compound?

  • Methodological Answer :

  • NMR : Anomeric proton shifts in ribosylated derivatives (e.g., δ 7.83 ppm for N-3 glycosylation) provide clues to substitution sites . Coupling constants (e.g., J1',2' = 2.8 Hz) help assign β-configuration in glycosylated analogs.
  • IR/Raman : Vibrational modes (e.g., C-Br stretches at ~550 cm⁻¹) and potential energy distribution (PED) analysis via DFT (B3LYP/6-31G(d,p)) validate bond assignments .
  • X-ray : Comparative bond lengths (e.g., C-Br ≈ 1.89 Å) and angles with known triazolo-pyridine structures confirm regiochemistry .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for predicting vibrational spectra and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level reliably predicts vibrational normal modes, bond lengths, and angles. For example, DFT simulations of triazolo[4,5-c]pyridine tautomers showed <5% deviation from experimental IR/Raman data . Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) can further predict reactivity, with bromine substitution lowering LUMO energy by ~0.5 eV, enhancing electrophilicity .

Q. How do acidic or basic conditions affect the stability of this compound, and what degradation products are formed?

  • Methodological Answer :

  • Acidic Conditions : Refluxing 1N H₂SO₄ decomposes 50% of imidazo[4,5-c]pyridine derivatives in 90 minutes, yielding imidazole-acetamide fragments (UV λmax ~250 nm) .
  • Basic Conditions : 0.01N NaOH hydrolyzes 4-chloro analogs (e.g., 4-chloro-triazolo[4,5-c]pyridine) within 10 minutes, forming 4-imidazoleacetamide-5-carboxylic acid .
  • Mitigation : Stabilize via protective groups (e.g., isopropylidene) or low-temperature storage.

Q. What strategies resolve contradictions in experimental data regarding substitution regioselectivity in thiazolo[4,5-c]pyridine derivatives?

  • Methodological Answer :

  • Isotopic Labeling : Use <sup>13</sup>C or <sup>15</sup>N isotopes to track substitution sites via NMR.
  • Comparative UV Analysis : Methylation analogs (e.g., 3-methyl-triazolo[4,5-c]pyridine) provide reference spectra to assign glycosylation sites .
  • Kinetic Studies : Monitor reaction intermediates via time-resolved mass spectrometry to identify dominant pathways .

Q. How can QSAR models predict the biological activity of this compound derivatives?

  • Methodological Answer : 3D-QSAR using CoMFA/CoMSIA and pharmacophore mapping (e.g., H-bond acceptors at C-4, hydrophobic groups at C-6) correlates structural features with angiotensin II antagonism . For imidazo[4,5-c]pyridines, logP values (~0.2) and topological polar surface area (TPSA) predict blood-brain barrier penetration (e.g., brain:plasma ratio <0.1) .

Properties

IUPAC Name

6-bromo-[1,3]thiazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-6-1-5-4(2-8-6)9-3-10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWBITZLSRCTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Br)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305299
Record name 6-Bromothiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234014-66-4
Record name 6-Bromothiazolo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234014-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromothiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Bromothiazolo[4,5-c]pyridine
6-Bromothiazolo[4,5-c]pyridine
6-Bromothiazolo[4,5-c]pyridine
6-Bromothiazolo[4,5-c]pyridine
6-Bromothiazolo[4,5-c]pyridine
6-Bromothiazolo[4,5-c]pyridine

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